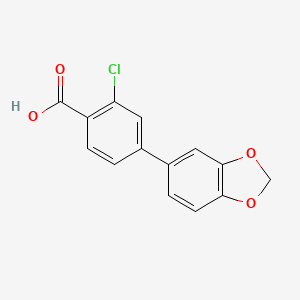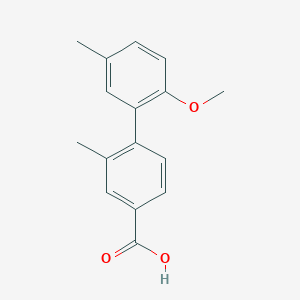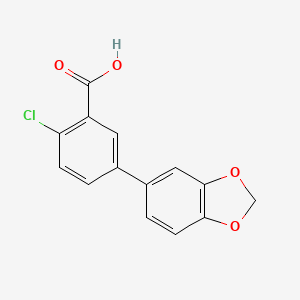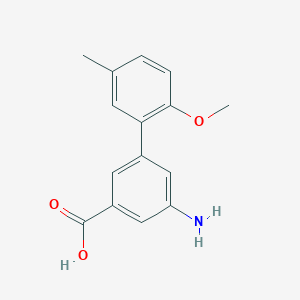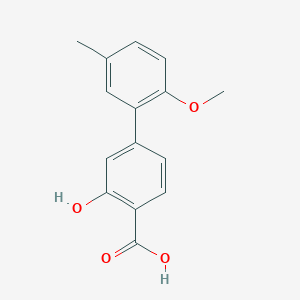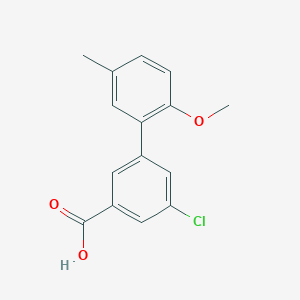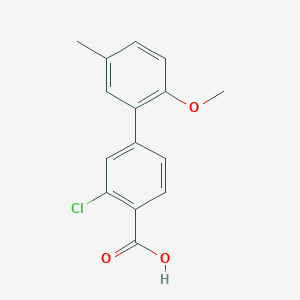
3-(2-Methoxy-5-methylphenyl)-2-methoxybenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methoxy-5-methylphenyl)-2-methoxybenzoic acid, 95% (also known as 3-MMP-2-MBA, 95%) is a synthetic compound used in a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 326.38 g/mol and a melting point of 166-167 °C. 3-MMP-2-MBA, 95% is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in a variety of reactions, such as condensation reactions, oxidation reactions, and halogenation reactions.
Scientific Research Applications
3-MMP-2-MBA, 95% is used in a variety of scientific research applications. It is used as a reagent in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of various metal complexes and in the synthesis of various polymers. In addition, it is used in the synthesis of various dyes and pigments, and in the synthesis of various catalysts.
Mechanism of Action
The mechanism of action of 3-MMP-2-MBA, 95% is not well understood. However, it is believed that the compound acts as an intermediate in various reaction pathways. It is believed to be involved in the formation of various metal complexes and in the formation of various polymers. In addition, it is believed to be involved in the formation of various dyes and pigments, and in the formation of various catalysts.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-MMP-2-MBA, 95% are not well understood. However, it is believed that the compound may have some potential therapeutic applications. In particular, it has been suggested that it may have anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, it has been suggested that it may have antioxidant and neuroprotective effects.
Advantages and Limitations for Lab Experiments
The advantages of using 3-MMP-2-MBA, 95% in laboratory experiments include its low cost, its high purity, and its availability. In addition, it is relatively easy to synthesize and is relatively stable in air. The main limitation of using 3-MMP-2-MBA, 95% in laboratory experiments is its low solubility in water.
Future Directions
The future directions for research on 3-MMP-2-MBA, 95% include further investigation of its biochemical and physiological effects, further development of its synthesis methods, and further exploration of its potential therapeutic applications. In addition, further research is needed to investigate its potential uses as a reagent in a variety of reactions, as well as its potential uses in the synthesis of various metal complexes, polymers, dyes, pigments, and catalysts.
Synthesis Methods
3-MMP-2-MBA, 95% can be synthesized by a variety of methods. The most commonly used method is the reaction of 2-methoxy-5-methylphenol with 2-methoxybenzoic acid. The reaction is carried out in a solvent such as acetic acid, and the product is isolated by crystallization. Other methods of synthesis include the reaction of 2-methoxy-5-methylphenol with acetic anhydride, and the reaction of 2-methoxy-5-methylphenol with benzoic anhydride.
properties
IUPAC Name |
2-methoxy-3-(2-methoxy-5-methylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-10-7-8-14(19-2)13(9-10)11-5-4-6-12(16(17)18)15(11)20-3/h4-9H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTCCRLCBKBLBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=C(C(=CC=C2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00689950 |
Source


|
| Record name | 2,2'-Dimethoxy-5'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00689950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261976-20-8 |
Source


|
| Record name | 2,2'-Dimethoxy-5'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00689950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





